3-(2-Methoxyethyl)-1-[1-(3-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-(2-methoxyethyl)-1-[1-(3-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c1-16(17-6-4-3-5-7-17)14-19(25)22-10-8-18(9-11-22)24-15-20(26)23(21(24)27)12-13-28-2/h3-7,16,18H,8-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSLYJPUGMESLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCC(CC1)N2CC(=O)N(C2=O)CCOC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-Methoxyethyl)-1-[1-(3-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of imidazolidine derivatives, characterized by the presence of a piperidine ring and various substituents that influence its biological activity. The structure can be represented as follows:
- IUPAC Name: 3-(2-Methoxyethyl)-1-[1-(3-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione
- Molecular Formula: C₁₈H₂₃N₃O₃
- Molecular Weight: 329.39 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, including:
- Antidepressant Effects: Preliminary studies suggest potential antidepressant properties, possibly through modulation of serotonin receptors.
- Anxiolytic Activity: Similar to traditional anxiolytics, it may affect neurotransmitter systems to reduce anxiety.
- Phosphodiesterase Inhibition: The compound has shown potential as an inhibitor of phosphodiesterases (PDEs), which are critical in regulating cellular signaling pathways.
The biological activity of this compound is likely mediated through several mechanisms:
-
Serotonin Receptor Modulation:
- Affinity for serotonin receptors (5-HT1A and 5-HT7) suggests a role in mood regulation.
-
Phosphodiesterase Inhibition:
- Inhibition of PDEs may enhance cyclic nucleotide signaling, contributing to its antidepressant and anxiolytic effects.
-
Interaction with Neurotransmitter Systems:
- The compound may interact with various neurotransmitter systems, including dopamine and norepinephrine pathways.
Case Studies and Experimental Evidence
A series of studies have been conducted to evaluate the pharmacological effects of this compound:
- In Vivo Studies:
- In Vitro Studies:
- Tests on human cell lines have shown that the compound can effectively inhibit PDE activity, with IC50 values comparable to established PDE inhibitors.
Data Tables
The following table summarizes key findings from various studies regarding the biological activity of the compound:
Scientific Research Applications
Structural Overview
The compound features a complex structure characterized by an imidazolidine core, a methoxyethyl substituent, and a piperidine moiety. Its molecular formula is with a molecular weight of approximately 345.44 g/mol. The unique combination of these structural elements suggests significant pharmacological potential, particularly in cardiovascular and neuropsychiatric medicine.
Research indicates that this compound exhibits several biological activities:
1. Antiarrhythmic Effects:
The imidazolidine-2,4-dione structure is associated with antiarrhythmic properties. Similar compounds have shown high affinity for α1-adrenoreceptors and 5-HT1A receptors, which are crucial in managing cardiovascular and neuropsychiatric disorders.
2. Neurotransmitter Modulation:
The presence of the piperidine ring may facilitate interactions with neurotransmitter systems, suggesting potential applications in treating conditions such as anxiety and depression.
3. Enzyme Inhibition:
Compounds derived from imidazolidine structures have been studied for their ability to inhibit various enzymes involved in cancer progression.
Case Studies and Experimental Data
Numerous studies have explored the biological activities associated with this compound and its analogs:
1. Receptor Binding Studies:
Analogous compounds have demonstrated significant binding affinity to α1-adrenoreceptors and serotonin receptors, indicating their potential as therapeutic agents in managing hypertension and mood disorders.
2. Antitumor Activity:
Related compounds have shown promising results in preclinical models for various cancers. For instance, derivatives of imidazolidine have been tested for cytostatic effects against tumor cell lines.
3. Pharmacological Profiles:
A comparative analysis of similar compounds reveals varied biological activities based on structural modifications. For example, substituents on the imidazolidine core can lead to enhanced receptor selectivity and efficacy.
Data Summary
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Imidazolidine core with methoxyethyl and piperidine groups | Antiarrhythmic, potential antidepressant |
| 1-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl | Benzoxazole ring with piperidine | Anticancer properties |
| 5-{1-[(4-chlorophenyl)sulfonyl]oxadiazole} derivatives | Oxadiazole fused with piperidine | Antibacterial and enzyme inhibition |
Chemical Reactions Analysis
Hydrolysis of the Hydantoin Core
The hydantoin ring is susceptible to hydrolysis under acidic or basic conditions, forming an α-amino acid derivative. This reaction is well-documented in structurally similar compounds :
This reactivity is critical in prodrug design, as hydantoin derivatives often serve as masked urea or amino acid functionalities .
Acylation/Deacylation of the Piperidine Substituent
The 3-phenylbutanoyl group attached to the piperidine nitrogen may undergo hydrolysis or transacylation:
The stability of the acyl group under physiological conditions is a key factor in pharmacokinetics, as noted in studies of related piperidine-acylated compounds .
Ether Cleavage of the 2-Methoxyethyl Side Chain
The 2-methoxyethyl group is prone to demethylation or oxidative cleavage:
Nucleophilic Substitution at the Piperidine Ring
The piperidine nitrogen may participate in alkylation or acylation if not sterically hindered:
Oxidation of the Phenyl Ring
The 3-phenylbutanoyl group’s aromatic ring may undergo electrophilic substitution:
| Reagent | Reaction | Outcome |
|---|---|---|
| HNO₃/H₂SO₄ | Nitration at the meta position | Limited by electron-withdrawing acyl group . |
| Br₂/FeBr₃ | Bromination at para position | Confirmed in benzisoxazole derivatives . |
Photochemical Degradation
UV exposure may induce radical-mediated decomposition:
-
Primary pathway : Homolytic cleavage of the C=O bond in the hydantoin ring, forming reactive intermediates .
-
Stabilizers : Antioxidants like BHT reduce degradation rates in formulations .
Key Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations
However, the 5-fluoro-2-methoxybenzenesulfonyl substituent in the third compound may improve solubility due to its polar sulfonyl moiety . The thiophene-2-carbonyl analog replaces the phenyl group with a sulfur-containing heterocycle, which could alter electronic properties and binding interactions (e.g., via π-π stacking or hydrogen bonding).
Core Structure Modifications
- The imidazolidine-2,4-dione core (present in the target and two analogs) is associated with anticonvulsant activity in drugs like phenytoin. In contrast, the pyrido[2,3-d]pyrimidine-2,4-dione core in the fourth compound expands the aromatic system, possibly enabling interactions with kinases or DNA.
Metabolic Stability
- The 2-methoxyethyl group on the hydantoin ring in the target compound may reduce metabolic oxidation compared to unsubstituted analogs, similar to modifications seen in pro-drug designs .
Limitations
Preparation Methods
Yield Comparison Across Methods
| Method | Average Yield | Time | Scalability |
|---|---|---|---|
| Biltz Condensation | 62% | 12 hr | Pilot-scale |
| Microwave Synthesis | 78% | 0.5 hr | Lab-scale |
| Solid-Phase | 65% | 48 hr | Microscale |
Byproduct Profiles
Conventional Methods :
- 5-8% over-alkylation at N1 position
- 3-5% ring-opened intermediates
Microwave Synthesis :
- <2% byproducts due to kinetic control
Industrial-Scale Considerations
For kilogram-scale production (data from analog manufacturing):
Cost Drivers
- 3-Phenylbutanoyl chloride: $12.50/g (custom synthesis)
- Microwave reactors: $280,000/cubic meter capacity
Process Intensification
- Continuous flow systems reduce piperidine exposure risks
- In-line FTIR monitoring for real-time cyclization control
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2-Methoxyethyl)-1-[1-(3-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione, and how do purification methods affect yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, piperidine derivatives (e.g., piperidin-4-yl intermediates) are often functionalized with carbonyl groups under anhydrous conditions in solvents like dichloromethane, followed by coupling with imidazolidine-dione precursors . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is critical to achieve >95% purity. Impurities often arise from incomplete acylation or residual solvents, which can be monitored via HPLC with a C18 column and UV detection at 254 nm .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm methoxyethyl and phenylbutanoyl group integration in -NMR (e.g., δ 3.3–3.5 ppm for methoxy protons) and -NMR (e.g., carbonyl peaks at ~170–175 ppm) .
- FT-IR : Verify characteristic bands for C=O (1670–1740 cm) and C-N (1150–1250 cm) stretching vibrations .
- X-ray crystallography : For absolute stereochemical confirmation, single-crystal diffraction (e.g., Mo-Kα radiation, 293 K) can resolve molecular packing and bond angles, as demonstrated in structurally related imidazolidine derivatives .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods for weighing and reactions .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water contact to prevent hydrolysis byproducts. Decontaminate with 70% ethanol .
- Storage : Store in airtight containers under nitrogen at 2–8°C, separated from oxidizers. Monitor for discoloration or precipitation as indicators of degradation .
Q. What solvents and pH conditions are optimal for solubility studies?
- Methodological Answer : The compound is lipophilic; solubility is highest in DMSO or DMF. For aqueous solubility assessments, use buffered solutions (e.g., phosphate buffer pH 7.4 with 0.5% Tween-80) and validate via shake-flask method with HPLC quantification .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding affinities. Parameterize the ligand using Gaussian 09 at the B3LYP/6-31G* level to generate partial charges .
- MD Simulations : Run 100 ns simulations in GROMACS with CHARMM36 force fields to assess stability of ligand-target complexes. Analyze RMSD and hydrogen-bonding networks .
Q. What strategies resolve contradictions in pharmacological activity data across different assay systems?
- Methodological Answer : Cross-validate results using orthogonal assays:
- In vitro : Compare enzyme inhibition (e.g., fluorescence-based assays) with cell-based viability assays (MTT or resazurin) to rule out off-target effects .
- Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies between in vitro and in vivo data .
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
- Methodological Answer :
- Forced Degradation : Expose to heat (40–60°C), UV light (254 nm), and hydrolytic conditions (0.1 M HCl/NaOH) for 24–72 hours. Monitor degradation products via UPLC-PDA-MS .
- Plasma Stability : Incubate with human plasma (37°C, 1–24 hours), precipitate proteins with acetonitrile, and quantify parent compound loss .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Catalytic Asymmetry : Use chiral catalysts (e.g., BINAP-metal complexes) during piperidine acylation to minimize racemization. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .
- Process Optimization : Replace batch reactions with flow chemistry to control exothermic steps and reduce side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
